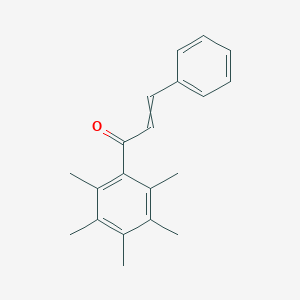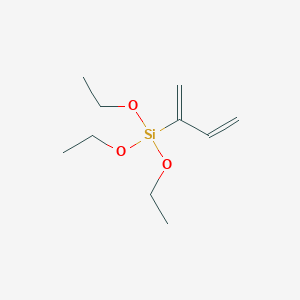
(Buta-1,3-dien-2-yl)(triethoxy)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Buta-1,3-dien-2-yl)(triethoxy)silane is an organosilicon compound characterized by the presence of a butadiene moiety and three ethoxy groups attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Buta-1,3-dien-2-yl)(triethoxy)silane typically involves the reaction of buta-1,3-dien-2-ylmagnesium chloride with triethoxy(3-iodopropyl)silane in the presence of a catalyst such as copper(II) chloride and lithium chloride in tetrahydrofuran (THF) at low temperatures . This Grignard reaction is a common method for forming carbon-silicon bonds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(Buta-1,3-dien-2-yl)(triethoxy)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the ethoxy groups to hydrides or other functional groups.
Substitution: The ethoxy groups can be substituted with other nucleophiles, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Buta-1,3-dien-2-yl)(triethoxy)silane is used as a precursor for the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions and as a building block for polymer synthesis.
Biology and Medicine
While specific biological and medicinal applications are less common, the compound’s derivatives may be explored for their potential use in drug delivery systems and as bioactive materials.
Industry
In the industrial sector, this compound is utilized in the production of silicone-based materials, coatings, and adhesives. Its ability to form strong bonds with various substrates makes it valuable in surface modification and material enhancement .
Wirkmechanismus
The mechanism of action of (Buta-1,3-dien-2-yl)(triethoxy)silane involves the formation of silicon-carbon bonds through nucleophilic substitution or addition reactions. The silicon atom acts as an electrophilic center, facilitating the attack by nucleophiles. The molecular targets and pathways involved depend on the specific reaction and application, with common pathways including the formation of siloxane linkages and cross-linked polymer networks .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (Buta-1,3-dien-2-yloxy)trimethylsilane
- (Buta-2,3-dien-1-yloxy)(tert-butyl)dimethylsilane
- Triethoxy(octyl)silane
Uniqueness
(Buta-1,3-dien-2-yl)(triethoxy)silane is unique due to its combination of a butadiene moiety and triethoxy groups, which confer distinct reactivity and versatility in chemical synthesis. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in materials science and organic synthesis .
Eigenschaften
CAS-Nummer |
124597-49-5 |
|---|---|
Molekularformel |
C10H20O3Si |
Molekulargewicht |
216.35 g/mol |
IUPAC-Name |
buta-1,3-dien-2-yl(triethoxy)silane |
InChI |
InChI=1S/C10H20O3Si/c1-6-10(5)14(11-7-2,12-8-3)13-9-4/h6H,1,5,7-9H2,2-4H3 |
InChI-Schlüssel |
SGAHOMRZKDFGTD-UHFFFAOYSA-N |
Kanonische SMILES |
CCO[Si](C(=C)C=C)(OCC)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetyl chloride, [4-nitro-3-(trifluoromethyl)phenoxy]-](/img/structure/B14294426.png)
![{2-Hydroxy-6-[(phenylsulfanyl)methyl]oxan-4-yl}acetonitrile](/img/structure/B14294441.png)
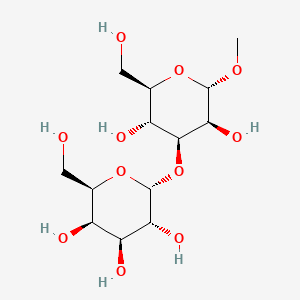


![Magnesium, bromo[6-[(tetrahydro-2H-pyran-2-yl)oxy]hexyl]-](/img/structure/B14294461.png)
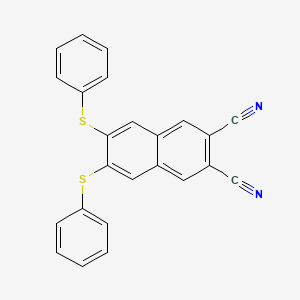

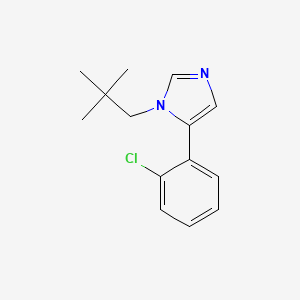
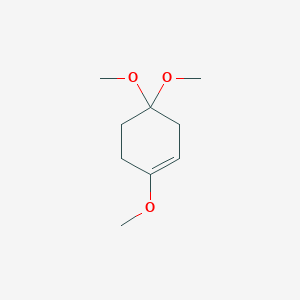
![1-[(But-3-en-1-yl)oxy]-2,3,4,5,6-pentafluorobenzene](/img/structure/B14294498.png)
